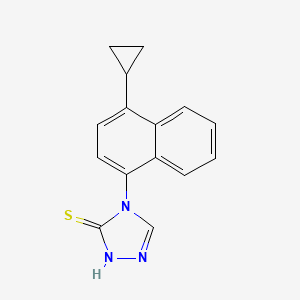

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione

Übersicht

Beschreibung

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is known for its unique structure, which includes a cyclopropyl group attached to a naphthalene ring, and a triazole ring with a thione group

Vorbereitungsmethoden

The synthesis of 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of 4-cyclopropylnaphthalene-1-carboxylic acid with thiosemicarbazide, followed by cyclization to form the triazole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Nucleophilic Substitution: The triazole ring can participate in nucleophilic substitution reactions, where electrophiles replace one of the substituents on the ring.

Esterification/Amidation: If the compound contains carboxylic acid or amine groups, it can undergo esterification or amidation reactions to form esters or amides.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives, including 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione, in antiviral applications. Research indicates that compounds with similar structures exhibit moderate to good activity against various viral strains, including HIV. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance antiviral efficacy, making this compound a candidate for further exploration in drug development against viral infections .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer properties. The thione group present in this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth .

Fungicidal Activity

In agricultural science, triazole compounds are widely recognized for their fungicidal properties. The application of this compound as a fungicide could provide an effective means to control fungal pathogens in crops. Its mechanism of action may involve the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes .

Plant Growth Regulation

Beyond fungicidal effects, triazoles have been studied for their role as plant growth regulators. The application of this compound might enhance plant growth and yield by influencing hormonal balance within plants. Research is ongoing to evaluate the optimal concentrations and application methods for maximizing these benefits in various crops .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. For instance, in the treatment of gout, the compound inhibits uric acid reabsorption transporters such as URAT1 and OAT4. This inhibition reduces serum uric acid levels by preventing the reuptake of uric acid from the renal tubules . The compound’s structure allows it to bind effectively to these transporters, blocking their activity and thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other similar compounds, such as:

Lesinurad: A selective inhibitor of uric acid reabsorption transporters, used in the treatment of gout.

Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate: Another compound with a similar triazole structure, used in various chemical syntheses.

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the thione group, which confer distinct reactivity and biological activity.

Biologische Aktivität

The compound 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₃N₃S

- Molecular Weight : 267.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been identified as a potential inhibitor of the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) , which are crucial in uric acid homeostasis and related disorders. The inhibition of these transporters can lead to therapeutic effects in conditions such as gout and hyperuricemia.

Antimicrobial Activity

Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. The triazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth in various bacteria and fungi. For instance, derivatives of triazoles have shown effectiveness against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentrations (MIC) lower than those of traditional antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with tumor growth. For example, studies on colorectal cancer cell lines demonstrated that this compound can significantly reduce cell viability and induce cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial/fungal growth | |

| Anticancer | Induction of apoptosis; cell cycle arrest | |

| Uric Acid Regulation | Inhibition of URAT1 and OAT4 |

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that triazole-thioether hybrids exhibited enhanced antifungal activity against P. piricola, outperforming established fungicides like azoxystrobin .

- Anticancer Activity : A series of triazole derivatives were synthesized and tested against HT-29 colorectal cancer cells, revealing IC50 values indicating strong cytotoxicity. The most promising compound showed significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

Eigenschaften

IUPAC Name |

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c19-15-17-16-9-18(15)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-10H,5-6H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYFJMMSOUURSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C=NNC4=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001151159 | |

| Record name | 4-(4-Cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533519-84-4 | |

| Record name | 4-(4-Cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1533519-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-cyclopropyl-1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the advantages of the novel synthesis method for 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione described in the research?

A: The research presents a novel synthesis method for this compound using carbon disulfide instead of thiophosgene. [] This substitution is significant because thiophosgene is known for its high toxicity. [] The new method boasts several advantages:

- Improved Yield: The research specifically focuses on improving the yield of 3-amino-4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione (compound 7), a crucial intermediate in the synthesis of lesinurad. [] The new route starting from 4-cyclopropylnaphthalen-1-yl isothiocyanate (compound 4) significantly improves the yield of compound 7. [] This increased efficiency is valuable for the overall production of lesinurad.

Q2: What analytical techniques were used to characterize the synthesized this compound (lesinurad)?

A: The synthesized lesinurad was characterized using the following spectroscopic techniques: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.